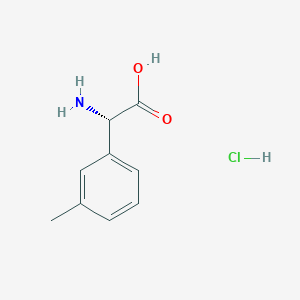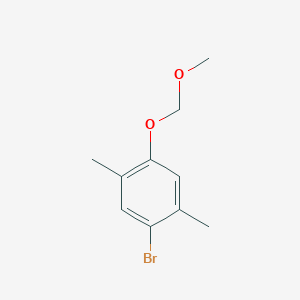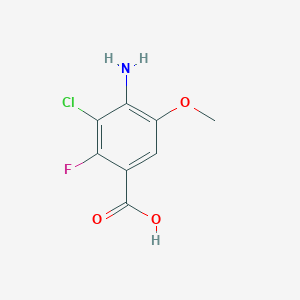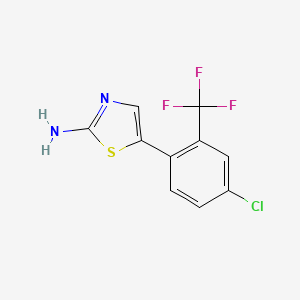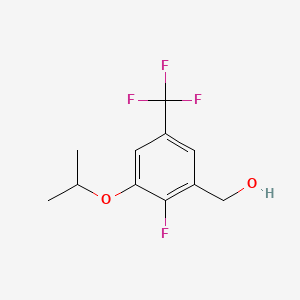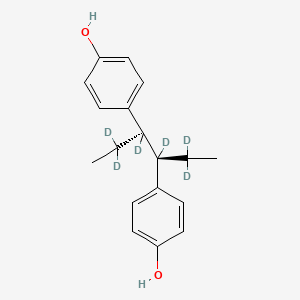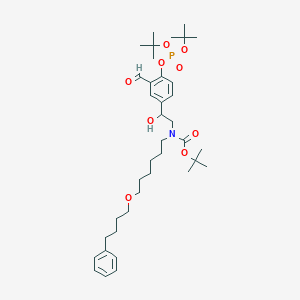
4-Bromo-1-(ethyl-d5)-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(ethyl-d5)-pyrazole: is a deuterated derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of a bromine atom at the fourth position and a deuterated ethyl group at the first position. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(ethyl-d5)-pyrazole typically involves the bromination of 1-(ethyl-d5)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated starting materials is crucial in maintaining the deuterium content in the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(ethyl-d5)-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 1-(ethyl-d5)-pyrazole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include 1-(ethyl-d5)-pyrazole derivatives with different substituents at the fourth position.
Oxidation Reactions: Products include pyrazole derivatives with oxidized functional groups.
Reduction Reactions: The major product is 1-(ethyl-d5)-pyrazole.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-1-(ethyl-d5)-pyrazole is used as a building block in the synthesis of various heterocyclic compounds. Its deuterated nature makes it valuable in studying reaction mechanisms and isotope effects.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: In medicinal chemistry, this compound is used to develop deuterated drugs with improved pharmacokinetic properties. Deuterium substitution can enhance the stability and reduce the metabolism of drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(ethyl-d5)-pyrazole involves its interaction with specific molecular targets. The bromine atom and the deuterated ethyl group influence the compound’s reactivity and interaction with enzymes and receptors. The deuterium isotope effect can alter the rate of metabolic reactions, providing insights into enzyme kinetics and drug metabolism.
Comparación Con Compuestos Similares
- 4-Bromo-1-(ethyl-d5)-2-fluoro-1H-imidazole-5-d
- 4-Bromo-1-(ethyl-d5)-N,N-bis(methyl-d3)-1H-imidazol-2-amine-5-d
Comparison: 4-Bromo-1-(ethyl-d5)-pyrazole is unique due to its specific substitution pattern and deuterated ethyl group. Compared to similar compounds, it offers distinct advantages in studying isotope effects and developing deuterated drugs. The presence of the bromine atom provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H7BrN2 |
|---|---|
Peso molecular |
180.06 g/mol |
Nombre IUPAC |
4-bromo-1-(1,1,2,2,2-pentadeuterioethyl)pyrazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3/i1D3,2D2 |
Clave InChI |
IPMSARLBJARXSC-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C=N1)Br |
SMILES canónico |
CCN1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
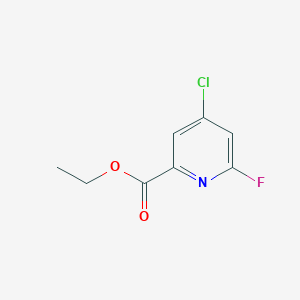
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
